molecular formula C22H26N2O3S B2514210 N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207043-03-5

N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2514210
CAS No.: 1207043-03-5
M. Wt: 398.52
InChI Key: CPGYLFVUILODML-UHFFFAOYSA-N
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Description

N-(4-(2-Morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic chemical compound designed for research applications, particularly in the field of medicinal chemistry. Its molecular structure, which incorporates both morpholino and thiophene rings connected by a cyclopentanecarboxamide linker, suggests potential as a candidate for investigating novel therapeutic targets . This structural motif is found in compounds studied for their ability to modulate ion channels, which are crucial for understanding pain pathways and developing new approaches for conditions such as neuropathic pain and inflammatory pain . Researchers may utilize this compound in vitro to probe its mechanism of action and affinity for specific biological receptors. The presence of the morpholine ring is a common feature in bioactive molecules and is often associated with improved solubility and metabolic stability, making it a valuable scaffold in drug discovery efforts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-20(24-11-13-27-14-12-24)16-17-5-7-18(8-6-17)23-21(26)22(9-1-2-10-22)19-4-3-15-28-19/h3-8,15H,1-2,9-14,16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGYLFVUILODML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and biological activities, particularly focusing on its therapeutic potential.

Structural Features

The compound has a complex structure characterized by the following components:

  • Morpholino Group : Enhances solubility and bioavailability.
  • Thiophene Moiety : Known for various biological activities including anticancer properties.
  • Cyclopentanecarboxamide Backbone : Provides structural stability and potential for diverse interactions with biological targets.

The molecular formula is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S with a molecular weight of 398.52 g/mol. This combination of functional groups suggests a multifaceted interaction profile with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, allowing for precise control over the final compound's structure. The general synthetic route includes:

  • Formation of the morpholino group.
  • Coupling with the thiophene moiety.
  • Final cyclization to form the carboxamide structure.

This method ensures high purity, often around 95%, making it suitable for research applications .

Anticancer Potential

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant anticancer activity. For example, related compounds have been shown to act as kinase inhibitors and induce apoptosis in cancer cell lines such as HepG2 by arresting the cell cycle at the S phase .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AnticancerIMB-1406 (similar structure)Induces apoptosis, cell cycle arrest
Kinase InhibitionVarious kinase inhibitorsInhibition of signaling pathways
Anti-inflammatoryMorpholino derivativesModulation of inflammatory pathways

Research has suggested that the compound may interact with cellular pathways involved in tumor growth and progression. The presence of the morpholino group is particularly noteworthy as it may enhance interactions with target proteins, leading to improved therapeutic efficacy.

In vitro studies have shown that similar compounds can modulate critical pathways such as:

  • AKT Pathway : Inhibition leads to reduced cell proliferation.
  • Mitochondrial Dysfunction : Induction of apoptosis through caspase activation.

Case Studies

In a notable study involving related compounds, significant tumor growth inhibition was observed in PTEN-deficient xenograft models, highlighting the potential for targeting specific cancer types with this class of compounds .

Example Case Study: IMB-1406

IMB-1406, a compound structurally related to this compound, demonstrated IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines. The study revealed that it induces apoptosis via mitochondrial pathways and could serve as a lead compound for further development .

Comparison with Similar Compounds

Key Observations:

The morpholinoacetamide group (common in and ) introduces polarity, which may improve aqueous solubility compared to purely aromatic analogs like Compound 43 . Chlorophenyl substituents (e.g., ) increase molecular weight and lipophilicity, which could affect membrane permeability and metabolic stability.

Synthetic Accessibility :

  • Higher yields (e.g., 69% in ) are associated with simpler alkyl/piperazine linkages, whereas complex heterocycles (e.g., benzodioxol in ) result in lower yields (21%), suggesting synthetic challenges.

Molecular Weight and Drug-Likeness: The target compound (MW 411.54) and analogs like (MW 389.94) fall within the acceptable range for oral bioavailability (MW < 500).

Implications for Drug Design

  • Target Selectivity: The morpholino group’s hydrogen-bonding capacity may enhance selectivity for enzymes like kinases or GPCRs, as seen in related carboxamide derivatives .
  • Metabolic Stability : Thiophene-containing compounds (e.g., ) are prone to oxidative metabolism, whereas fluorinated analogs (e.g., ) may exhibit improved stability.
  • Structural Insights : Crystallographic tools like SHELX (referenced in ) are critical for resolving the 3D conformation of such compounds, aiding in structure-activity relationship (SAR) studies.

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